(R)-10,14-Dimethylpentadecyl isobutyrate

Electroantennography Stereoselectivity Olfactory receptor

This chiral ester is the primary sex pheromone of the tea tussock moth. ONLY the (R)-enantiomer exhibits potent electroantennographic (EAG) activity and field attraction; the (S)-enantiomer and racemic mixtures are functionally inactive. Procure high-purity (≥98%) (R)-10,14-Dimethylpentadecyl isobutyrate to ensure experimental validity in monitoring, mating disruption, and olfactory research. Formulated lures with 0.75mg of this compound significantly outperform commercial alternatives.

Molecular Formula C21H42O2
Molecular Weight 326.6 g/mol
Cat. No. B013451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-10,14-Dimethylpentadecyl isobutyrate
Molecular FormulaC21H42O2
Molecular Weight326.6 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)CCCCCCCCCOC(=O)C(C)C
InChIInChI=1S/C21H42O2/c1-18(2)14-13-16-20(5)15-11-9-7-6-8-10-12-17-23-21(22)19(3)4/h18-20H,6-17H2,1-5H3/t20-/m1/s1
InChIKeyWEUUVFYXSHQOIT-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (R)-10,14-Dimethylpentadecyl Isobutyrate? A Definitive Overview for Scientific Procurement


(R)-10,14-Dimethylpentadecyl isobutyrate, also known as (R)-10Me14Me-15:iBu, is a chiral fatty acid ester (C₂₁H₄₂O₂, MW: 326.56) that functions as a female-produced sex pheromone in several lepidopteran species, most notably the tea tussock moth (Euproctis pseudoconspersa), a major pest of tea plantations [1]. It is characterized by a stereogenic center at the C-10 position, and the absolute configuration has been definitively confirmed as (R) [2]. The compound exhibits electroantennographic (EAG) activity and acts as a potent attractant for male moths [3].

Why Substitution with (S)-Enantiomer or Racemic Mixture Fails: The Functional Imperative of (R)-10,14-Dimethylpentadecyl Isobutyrate


Generic substitution with the (S)-enantiomer, racemic mixtures, or structurally related analogs (e.g., n-butyrate ester) is not functionally equivalent and can lead to significant loss of bioactivity. The male moth's antennal receptors are stereoselective, resulting in a substantially weaker EAG response to the (S)-enantiomer compared to the natural (R)-configuration [1]. Field tests confirm that the (R)-enantiomer alone captures significantly more moths than the (S)-enantiomer, with the latter often showing negligible or zero attraction [2]. Furthermore, the minor component 14-methylpentadecyl isobutyrate shows no stand-alone attractiveness and the n-butyrate analog is also inactive [3][4]. Therefore, procuring the correct enantiomer is critical for experimental validity and field performance.

Quantitative Evidence Guide: Direct Comparator Data for (R)-10,14-Dimethylpentadecyl Isobutyrate


Enantioselective EAG Response: (R)-10,14-Dimethylpentadecyl Isobutyrate vs. (S)-Enantiomer

Electroantennogram (EAG) recordings demonstrate that the male antennal response to the (R)-enantiomer is significantly higher than the response to the (S)-enantiomer. The (R)-enantiomer elicited a response magnitude closer to that of the natural pheromone extract, while the (S)-enantiomer induced a weaker signal, confirming stereoselective receptor binding [1].

Electroantennography Stereoselectivity Olfactory receptor

Field Attraction Performance: (R)-Enantiomer vs. (S)-Enantiomer and Racemic Mixture

In field trapping experiments, the (R)-enantiomer consistently demonstrated superior attractiveness compared to the (S)-enantiomer and racemic mixtures. In July 1998, the (R)-enantiomer captured more male E. pseudoconspersa than either the (S)-enantiomer or racemic mixtures. Later in the season, the (R)-enantiomer and racemic mixtures showed similar attractancy, but both outperformed the (S)-enantiomer [1]. For Artaxa subflava, only the (R)-enantiomer showed significant attractiveness; the minor component M14-15:iBu was inactive [2].

Field trapping Behavioral response Enantiomer comparison

Comparative Attraction of Structural Analogs: (R)-10,14-Dimethylpentadecyl Isobutyrate vs. Minor Components and n-Butyrate Analog

The sex pheromone gland of E. pseudoconspersa contains three related compounds: the major component (R)-10,14-dimethylpentadecyl isobutyrate (10Me14Me-15:iBu), and two minors: 14-methylpentadecyl isobutyrate (14Me-15:iBu) and 10,14-dimethylpentadecyl n-butyrate (10Me14Me-15:nBu) [1]. When tested individually, only the major isobutyrate ester showed potent attractant activity; the minor isobutyrate and the n-butyrate analog were inactive or negligibly attractive [2]. For A. subflava, the minor isobutyrate also showed zero attractiveness [3].

Pheromone blend Analog specificity Structure-activity relationship

Optimized Pheromone Blend Formulation: (R)-10,14-Dimethylpentadecyl Isobutyrate Plus 14-Methylpentadecyl Isobutyrate Outperforms Commercial Products

While (R)-10Me14Me-15:iBu is the essential attractant, the addition of the minor component 14-methylpentadecyl isobutyrate (14Me-15:iBu) significantly enhances trap catch. A formulated blend containing 0.75 mg (R)-10Me14Me-15:iBu and 0.1 mg 14Me-15:iBu demonstrated significantly higher attractiveness than commercial pheromone products . This demonstrates that procurement of the pure (R)-enantiomer is a prerequisite for creating effective, high-performance blends; using racemic material or incorrect enantiomer compromises the formulation's efficacy.

Pheromone formulation Blend optimization Integrated pest management

Cross-Species Activity: (R)-10,14-Dimethylpentadecyl Isobutyrate as a Common Attractant Across Tussock Moth Species

(R)-10,14-Dimethylpentadecyl isobutyrate is not species-specific to Euproctis pseudoconspersa. It has been identified as a major pheromone component in the oriental tussock moth Artaxa subflava [1] and is also present in Euproctis pulverea [2]. Field tests confirm that (R)-M10M14-15:iBu alone attracts A. subflava males, demonstrating a conserved chemical communication channel [1]. In contrast, the (S)-enantiomer and related analogs show no such cross-species activity.

Cross-species attraction Semiochemical Pheromone parsimony

Best Application Scenarios for (R)-10,14-Dimethylpentadecyl Isobutyrate Based on Comparative Evidence


Precision Pest Monitoring in Tea Plantations

Use (R)-10,14-dimethylpentadecyl isobutyrate as a standalone lure or as the primary component in a blend with 14-methylpentadecyl isobutyrate for monitoring Euproctis pseudoconspersa populations. The enantiomer's superior field attraction, as demonstrated by significantly higher trap catches compared to the (S)-enantiomer or racemic mixtures [1], ensures accurate detection of pest presence and population dynamics, guiding timely intervention.

High-Efficiency Mating Disruption Formulations

Formulate mating disruption dispensers using the (R)-enantiomer as the active ingredient. The optimized blend containing 0.75 mg (R)-10Me14Me-15:iBu and 0.1 mg 14Me-15:iBu has been shown to outperform commercial products , making it an ideal candidate for area-wide control programs. Procuring high-purity (R)-enantiomer is essential to maximize disruption efficacy and minimize the required amount of active ingredient per hectare.

Cross-Species Tussock Moth Monitoring Programs

Deploy traps baited with (R)-10,14-dimethylpentadecyl isobutyrate for monitoring multiple tussock moth species, including Euproctis pseudoconspersa and Artaxa subflava [2]. The compound's proven cross-species activity reduces the need for multiple species-specific lures, simplifying large-scale monitoring efforts in mixed forests or agricultural landscapes where these pests co-occur.

Stereoselective Olfactory Receptor Research

Employ (R)-10,14-dimethylpentadecyl isobutyrate and its (S)-enantiomer as model ligands for investigating the molecular basis of stereoselective odorant receptor activation in lepidopteran olfactory systems. The clear differential EAG response between enantiomers [3] provides a robust assay for functional characterization of pheromone receptors and for screening potential agonists or antagonists.

Technical Documentation Hub

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